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Executive Summary

GSK583 is a highly potent and selective, ATP-competitive inhibitor of Receptor-Interacting
Protein Kinase 2 (RIPK2), a key signaling node in the innate immune system downstream of
the pattern recognition receptors NOD1 and NODZ2.[1][2] While demonstrating exquisite
potency for RIPK2, GSK583 has been relegated to a tool compound due to off-target activities,
primarily against the hERG ion channel and CYP3A4, and a suboptimal pharmacokinetic
profile, which have precluded its development as a clinical drug candidate.[3][4] This guide
provides a comprehensive overview of the target selectivity profile of GSK583, detailing its on-
target and off-target activities, the experimental methodologies used for its characterization,
and the signaling pathways it modulates.

Data Presentation: Quantitative Analysis of GSK583
Activity

The inhibitory activity of GSK583 has been quantified across a range of biochemical and
cellular assays. The data reveals high potency against its primary target, RIPK2, with
diminishing activity against other kinases and cellular targets.

Table 1: In Vitro and Cellular Inhibitory Activity of GSK583
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Target/Assay Species/System IC50 Reference(s)
Primary Target

RIPK2 (cell-free) Human 5nM [31141[5][6]
RIPK2 (cell-free) Rat 2nM [6]

Off-Targets

(Biochemical)

RIPK3 (cell-free) Human 16 nM [5][6]
hERG ion channel - 7.45 uM [6]
CYP3A4 - 5uM [6]

Cellular Assays

MDP-stimulated TNFa  Primary Human

. 8 nM [4][5]
production Monocytes
MDP-stimulated IL-8 HEK?293 cells (over-

) ) 18 nM

secretion expressing NOD2)
MDP-induced TNFa

) Human Whole Blood 237 nM [3114]
production
MDP-induced TNFa

) Rat Whole Blood 133 nM [4]
production

Human Crohn's and

TNFa and IL-6 ) -

) Ulcerative Colitis ~200 nM [5]
production

biopsy explants

Table 2: Kinase Selectivity Profile of GSK583

GSK583 was profiled against a panel of 300 kinases at a concentration of 1 uM and
demonstrated excellent selectivity.[4]
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Kinase Panel Concentration Observations Reference(s)

Excellent selectivity,
with only two kinases

300 Kinases 1uM showing [5]
approximately 30%
inhibition.

» Strong selectivity over
p38a and VEGFR2 Not specified )
these kinases.

Table 3: Cellular Selectivity Profile of GSK583

In primary human monocytes, GSK583 shows strong selectivity for NOD1/NOD2-mediated
signaling pathways over other innate immune signaling pathways at a concentration of 1 pM.

Signaling . Cytokine Inhibition at 1
Stimulant Reference(s)

Pathway Measured MM GSK583

NOD1/NOD2

(RIPK2-

dependent)

NOD1 iE-DAP IL-8 Complete [6]

NOD2 MDP TNFa Complete [6]

TLR/Cytokine

Receptor

(RIPK2-

independent)

TLR2 Pam2Csk4 TNFa Weak [6]

TLR4 LPS TNFa Weak [6]

TLR7 Gardiquimod IL-8 Weak [6]

IL-1R IL-1B8 TNFa Weak [6]

TNFR TNFa IL-8 Weak [6]
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Experimental Protocols
Fluorescence Polarization (FP) Kinase Binding Assay

This assay quantitatively measures the binding affinity of GSK583 to the ATP binding pocket of
RIPK2 and other kinases.

Principle: The assay is based on the principle that the fluorescence polarization of a small
fluorescently labeled ligand (tracer) increases upon binding to a larger protein kinase.
Unlabeled inhibitors compete with the tracer for binding to the kinase, leading to a decrease in

fluorescence polarization.
Methodology:

e Reagents:

[e]

Purified, full-length FLAG-His tagged RIPK2 kinase.

o

A fluorescently labeled ATP-competitive ligand (tracer).

Assay Buffer: 50 mM HEPES (pH 7.5), 150 mM NacCl, 10 mM MgClz, 1 mM DTT, and 1
mM CHAPS.[4]

[¢]

[¢]

GSK583 serially diluted in 100% DMSO.

e Procedure:

[e]

100 nL of the GSK583 dilution series is dispensed into wells of a multiwell plate.

o

5 pL of RIPK2 kinase solution is added to each well at twice the final assay concentration
and incubated for 10 minutes at room temperature.

o 5 L of the fluorescently labeled tracer solution is added to each well at twice the final
assay concentration.

o The plate is incubated for at least 10 minutes at room temperature to reach binding
equilibrium.

o Fluorescence polarization is measured using a suitable plate reader.
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o Data Analysis:
o The percentage of inhibition is calculated relative to controls (no inhibitor).

o IC50 values are determined by fitting the concentration-response data to a four-parameter
logistic equation.[4]

Cellular Cytokine Release Assay

This assay assesses the functional potency of GSK583 in inhibiting RIPK2-mediated
downstream signaling in a cellular context.

Principle: Activation of NOD1 and NOD2 receptors in immune cells by their respective ligands
triggers a RIPK2-dependent signaling cascade, culminating in the production and release of
pro-inflammatory cytokines such as TNFa and IL-8. GSK583 is expected to inhibit this cytokine
release in a dose-dependent manner.

Methodology:
e Cell System:
o Primary human monocytes or HEK293 cells over-expressing NOD2.

e Reagents:

o

GSK583 serially diluted in cell culture medium.

[e]

NOD21/NOD?2 ligands (e.g., Muramyl Dipeptide - MDP for NOD2).

o

Ligands for other PRRs (e.g., LPS for TLR4) to assess selectivity.

[¢]

ELISA or other immunoassay Kkits for cytokine quantification.

e Procedure:

o Cells are pre-treated with various concentrations of GSK583 for 30 minutes.

o Cells are then stimulated with the appropriate ligand (e.g., MDP) for 6 hours.
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o The cell culture supernatant is collected.

o The concentration of the released cytokine (e.g., TNFa or IL-8) in the supernatant is
measured by immunoassay.

o Data Analysis:

o The percentage of inhibition of cytokine release is calculated for each GSK583
concentration.

o IC50 values are determined from the resulting dose-response curves.

Mandatory Visualizations
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Caption: NOD2 signaling pathway and the inhibitory action of GSK583 on RIPK2.

Experimental Workflow
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Caption: Experimental workflows for determining GSK583's biochemical and cellular activity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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